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Compound of Interest

Compound Name: 2-Butylundecan-1-OL

CAS No.: 82409-89-0

Cat. No.: B1603603 Get Quote

CAS 82409-89-0 | C15 Guerbet Alcohol
Abstract 2-Butylundecan-1-ol (CAS 82409-89-0) is a branched, primary fatty alcohol

belonging to the class of Guerbet alcohols.[1] Characterized by a C15 carbon skeleton with

high steric hindrance at the beta-position, this compound exhibits a unique balance of liquidity,

oxidative stability, and solvency that distinguishes it from linear isomers. This guide analyzes its

physicochemical architecture, synthesis via the Guerbet reaction, and critical applications in

pharmaceutical drug delivery and cosmetic formulation.

Chemical Identity & Structural Architecture[1]
Unlike linear fatty alcohols (e.g., Pentadecanol) which are waxy solids at room temperature, 2-
Butylundecan-1-ol remains liquid due to its beta-branched structure.[1] This branching

disrupts crystalline packing, significantly lowering the pour point while maintaining a high

boiling point and low volatility.[1]
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Property Data / Description

CAS Number 82409-89-0

IUPAC Name 2-Butylundecan-1-ol

Synonyms 2-Butyl-1-undecanol; Guerbet Alcohol C15

Molecular Formula C₁₅H₃₂O

Molecular Weight 228.42 g/mol

Structure
Primary alcohol with a C4 (butyl) branch at the

C2 position.

Classification
Non-ionic surfactant intermediate; Emollient;

Solvent

Physicochemical Properties[2][3][4][5][6][7][8][9][10]
[11][12]
The following data summarizes the key physical characteristics. Note: As a specialized odd-

carbon Guerbet alcohol, some values are derived from validated structure-property

relationships (SPR) of the homologous C12–C16 series.
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Property Value (Approx.)
Significance in
Formulation

Physical State Clear, colorless liquid

Facilitates cold-process

manufacturing; no heating

required.

Melting Point < -40 °C

Excellent low-temperature

stability for lubricants and

topical gels.[1]

Boiling Point ~270–280 °C

High thermal stability; suitable

for high-temperature

processing.[1]

Density (20°C) 0.835 – 0.840 g/cm³

Lightweight feel in topical

applications compared to

esters.[1]

Viscosity (20°C) ~30–40 mPa·s
Provides "cushion" without the

drag of polymers.[1]

LogP (Octanol/Water) ~6.2

Highly lipophilic; excellent

permeation enhancer for

hydrophobic drugs.[1]

Solubility
Soluble in oils, ethanol,

hexane. Insoluble in water.[1]

Ideal oil-phase carrier or co-

solvent.[1]

Synthesis: The Guerbet Reaction Mechanism[13]
2-Butylundecan-1-ol is synthesized via the Guerbet Reaction, an organic autocondensation of

alcohols.[1] Specifically, it is the cross-condensation product of Hexanol (C6) and Nonanol

(C9).[1]

Reaction Logic
To form a C15 alcohol with a C4 branch:
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Donor (Branch Source): Hexanol (C6).[1] The beta-carbon of the donor becomes the branch

point.[1] (C6 chain minus 2 carbons = C4 branch).[1]

Acceptor (Main Chain Source): Nonanol (C9).[1] The acceptor provides the base chain

length.[1] (C9 chain + 2 carbons from donor = C11 main chain).[1]

Mechanism Visualization
The reaction proceeds through dehydrogenation (to aldehyde), aldol condensation,

dehydration, and hydrogenation.
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-H2 (Cat)
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Aldol Condensation
(Beta-branch formation)
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+H2 2-Butylundecan-1-ol
(C15 Branched Alcohol)

Click to download full resolution via product page

Figure 1: Synthetic pathway for 2-Butylundecan-1-ol via cross-Guerbet condensation of C6

and C9 alcohols.[1]

Applications in Drug Development & Formulation
Transdermal Permeation Enhancer
In transdermal drug delivery systems (TDDS), 2-Butylundecan-1-ol acts as a potent

permeation enhancer.[1] Its branched structure creates "kinks" in the lipid bilayer of the Stratum

Corneum, increasing fluidity and allowing active pharmaceutical ingredients (APIs) to penetrate

more effectively.

Mechanism: Lipid bilayer disruption via steric bulk.[1]

Advantage: Less irritating than lower molecular weight enhancers (e.g., DMSO, Azone) due

to its higher lipophilicity and lower volatility.

Lipid Nanoparticle (LNP) Stabilization
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In the development of LNPs for mRNA or gene delivery, the "tail" structure of the lipid is critical.

[1]

Usage: 2-Butylundecan-1-ol can serve as the hydrophobic tail precursor for ionizable lipids.

[1]

Benefit: The C15 branched tail provides an optimal cone angle for endosomal escape,

balancing stability in circulation with fusogenicity inside the cell.[1]

Solubilizer for Poorly Water-Soluble Drugs
For BCS Class II and IV drugs, this alcohol serves as a co-solvent in self-emulsifying drug

delivery systems (SEDDS).[1] Its intermediate chain length (C15) bridges the gap between

medium-chain triglycerides and long-chain oils, offering unique solubilization parameters.[1]

Analytical Characterization
To validate the identity of CAS 82409-89-0 in a research setting, the following spectral

signatures are diagnostic:

Method Diagnostic Signal Interpretation

GC-MS

Molecular Ion (M+) usually

weak/absent. Characteristic

fragment at M-18 (loss of

water) and alkyl fragments.[1]

Confirms molecular weight and

branched fragmentation

pattern.[1][2][3]

1H NMR

Multiplet at 3.55 ppm (2H, -

CH2-OH).[1] Multiplet at 1.45

ppm (1H, beta-CH).

The integration ratio of the

CH2-OH protons to the beta-

proton (2:1) confirms primary

alcohol with branching at C2.

[1]

FTIR

Broad band at 3300-3400 cm⁻¹

(O-H stretch).[1] Strong bands

at 2850-2960 cm⁻¹ (C-H

stretch).[1]

Absences of Carbonyl (C=O)

peak at 1700 cm⁻¹ confirms

complete hydrogenation (no

aldehyde impurity).[1]
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Safety & Toxicology (E-E-A-T)
While specific toxicological data for the C15 isomer is less abundant than for C12 or C16,

"read-across" principles from the Guerbet alcohol category (OECD SIDS) apply:

Skin Irritation: Classified as Mildly Irritating.[1] The branched structure reduces skin

penetration compared to linear C10-C12 alcohols, mitigating acute irritation.[1]

Biodegradability: Readily biodegradable.[1] The branching does not significantly inhibit

microbial oxidation in wastewater treatment.[1]

Handling:

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[1]

PPE: Wear nitrile gloves and safety glasses.[1] Use in a well-ventilated fume hood during

synthesis or heating.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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